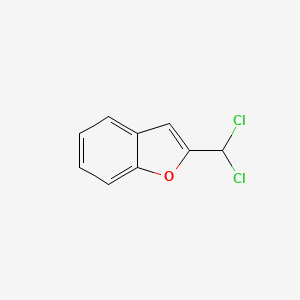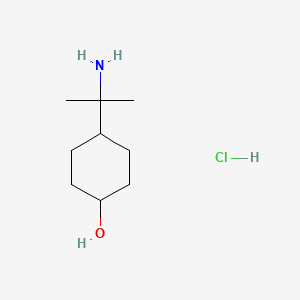
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 . This compound is known for its unique structure, which includes a cyclohexanol ring substituted with an amino group and a propyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride typically involves the reaction of cyclohexanone with isopropylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanols, amines, and ketones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the cyclohexanol ring provides a hydrophobic environment, facilitating binding to target molecules . These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simpler analog with only a hydroxyl group.
4-Aminocyclohexanol: Similar structure but lacks the propyl group.
2-Propylcyclohexanol: Similar structure but lacks the amino group.
Uniqueness
4-(2-Amino-2-propyl)cyclohexanol Hydrochloride is unique due to the presence of both an amino group and a propyl group on the cyclohexanol ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .
特性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC名 |
4-(2-aminopropan-2-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h7-8,11H,3-6,10H2,1-2H3;1H |
InChIキー |
KUVXGHJOFVOISG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(CC1)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


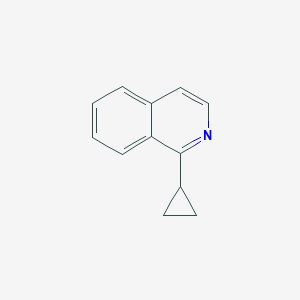
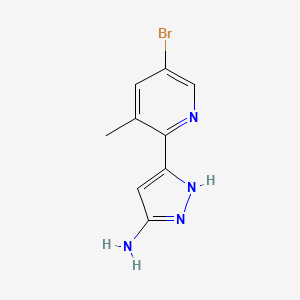
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)

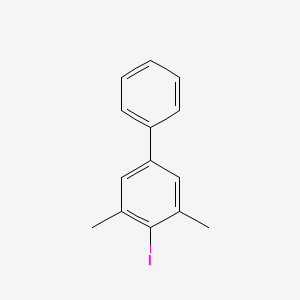




![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)
![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)

![7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13693912.png)
